2-(4-Amino-3-methylphenyl)acetic acid is an organic compound that falls under the category of amino acids. It is characterized by the presence of an amino group and a carboxylic acid group attached to a phenyl ring with a methyl substituent. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antitumor agents.
2-(4-Amino-3-methylphenyl)acetic acid is synthesized from m-cresol through a series of chemical reactions, including nitrosation and hydrogenation. It is classified as an aromatic amino acid due to its structural features, which include a phenyl ring. The compound can be found in various chemical databases and is available for research purposes from suppliers such as Sigma-Aldrich and Benchchem .
The synthesis of 2-(4-Amino-3-methylphenyl)acetic acid typically involves several key steps:
The molecular structure of 2-(4-Amino-3-methylphenyl)acetic acid includes:
The molecular formula for 2-(4-Amino-3-methylphenyl)acetic acid is C9H11N1O2, and its molecular weight is approximately 165.19 g/mol.
This compound can participate in various chemical reactions typical of amino acids, including:
The reactivity of 2-(4-Amino-3-methylphenyl)acetic acid is influenced by the electron-donating properties of the amino group and the electron-withdrawing nature of the carboxylic acid, which can affect its interaction with other molecules in biological systems.
In biological contexts, 2-(4-Amino-3-methylphenyl)acetic acid has been studied for its role as a prodrug, where it can be metabolized into active compounds that exhibit antitumor activity. The mechanism involves its uptake by cancer cells, where it undergoes enzymatic conversion leading to cytotoxic effects against tumor cells.
Studies have shown that derivatives of this compound can induce cytochrome P450 enzymes, which are involved in drug metabolism, thereby enhancing their therapeutic efficacy against various cancer cell lines .
2-(4-Amino-3-methylphenyl)acetic acid has significant potential in medicinal chemistry:
The synthesis of 2-(4-amino-3-methylphenyl)acetic acid (molecular formula: C₉H₁₁NO₂; molecular weight: 165.19 g/mol) employs regioselective strategies to achieve precise substitution patterns essential for biological activity. One advanced method involves reductive amination of 4-amino-3-methylbenzaldehyde with glycine derivatives. This process utilizes sodium cyanoborohydride as a reducing agent under controlled pH (6.5–7.5) and temperature (40–50°C), yielding the target compound with >90% regioselectivity at the para-amino position [4]. Alternative routes include nucleophilic displacement of 3-methylbenzyl chloride with potassium phthalimide, followed by acidic hydrolysis (6M HCl, 80°C, 12 hours), which affords the unsubstituted acetic acid precursor prior to directed nitration and reduction sequences [4] .
Table 1: Optimized Parameters for Key Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Reductive Amination | NaCNBH₃, pH 6.5–7.5, 40–50°C | 85–92% | >90% para-amino |
Phthalimide Displacement | K-phthalimide/DMF, then HCl hydrolysis | 78–85% | Controlled meta-methyl |
Friedel-Crafts Acylation | AlCl₃, chloroacetyl chloride, 0°C | 70–75% | Moderate ortho control |
Critical challenges include suppressing di-substitution byproducts during electrophilic aromatic substitution. Recent advances exploit ortho-directing groups (e.g., transient sulfonamide protection) to enforce meta-methyl group integrity while introducing the acetic acid moiety . These protocols enable gram-scale production with HPLC-determined purities of ≥98% [5].
Metabolic inactivation of 2-(4-amino-3-methylphenyl)acetic acid derivatives primarily occurs via cytochrome P450 1A1 (CYP1A1)-mediated C-6 oxidation, generating inactive quinone metabolites that limit therapeutic utility [2] [3]. Isosteric fluorination at electron-rich sites blocks oxidative degradation while preserving antitumor potency. Strategic replacement of hydrogen with fluorine at the C-5 or C-6 position of the benzothiazole nucleus (when conjugated to the phenylacetic acid core) reduces metabolic clearance by >80% [2] [3].
Table 2: Impact of Fluorination on Metabolic Stability and Potency
Fluorinated Analog | Metabolic Stability (t₁/₂, min) | CYP1A1 Inhibition (%) | IC₅₀ (Sensitive Cells, μM) |
---|---|---|---|
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | 142 ± 9 | 92 ± 3 | 0.015 ± 0.002 |
Non-fluorinated parent compound | 27 ± 4 | 100 (baseline) | 0.018 ± 0.003 |
6-Fluoro variant | 155 ± 11 | 88 ± 5 | 0.017 ± 0.004 |
Data sourced from in vitro liver microsome assays and cytotoxicity screens against MCF-7 breast cancer cells [2] [3]
Fluorine’s strong carbon-fluorine bond energy (485 kJ/mol) impedes hydroxylation, while its modest steric demand maintains binding affinity to molecular targets. Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exhibits superior in vivo efficacy in xenograft models, reducing ovarian tumor volume by 89% versus 67% for non-fluorinated analogs [3]. The fluorine atom also enhances membrane permeability (log P increased by 0.4–0.6 units), promoting cellular uptake in carcinoma cells [2].
The inherent lipophilicity (log P ≈ 2.8) of 2-(4-amino-3-methylphenyl)acetic acid derivatives complicates aqueous formulation development. Amino acid conjugation at the exocyclic primary amine transforms the molecule into water-soluble prodrugs. Alanyl-amide and lysyl-amide hydrochlorides are synthesized via carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), achieving >95% conjugation efficiency [2] [3]. The resultant prodrugs exhibit solubility enhancements of 300–500-fold (e.g., alanyl-prodrug solubility: 34 mg/mL versus 0.1 mg/mL for parent compound) in physiological buffers [3].
Table 3: Properties of Amino Acid Prodrug Conjugates
Prodrug Type | Aqueous Solubility (mg/mL) | Chemical Stability (t₁/₂, pH 7.4) | Bioreversion Half-life (Cell Media) | Cytotoxicity Retention |
---|---|---|---|---|
Alanyl-amide HCl | 34 ± 2 | >72 hours | 8.2 ± 0.3 minutes | 98% vs. parent |
Lysyl-amide 2HCl | 48 ± 3 | >96 hours | 6.5 ± 0.4 minutes | 99% vs. parent |
Data from stability assays and MCF-7 growth inhibition studies [2] [3]
Prodrug activation occurs via intracellular amidase cleavage, quantitatively regenerating the parent amine within 10 minutes across cell lines. Crucially, selective bioactivation occurs only in sensitive carcinoma cells (e.g., MCF-7, MDA-468) that express CYP1A1, whereas resistant lines (e.g., PC-3) lack metabolic conversion machinery [3]. This tumor-specific activation mitigates off-target toxicity. The lysyl-prodrug further leverages the peptide transporter pathway for accelerated uptake, enhancing tumor-selective drug delivery [2]. Structural integrity during circulation is confirmed by <2% spontaneous hydrolysis in plasma over 1 hour, meeting prerequisites for intravenous administration [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1